molecular formula C22H24Cl2N6O B12365935 Losartan-d6 (hydrochloride)

Losartan-d6 (hydrochloride)

Cat. No.: B12365935
M. Wt: 465.4 g/mol
InChI Key: YXKZHKIWSSTSPS-KHHCLRONSA-N
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Description

Losartan-d6 (hydrochloride) is a deuterated form of Losartan potassium, which is an angiotensin II receptor type 1 antagonist. This compound is primarily used in scientific research to study the pharmacokinetics and metabolism of Losartan, as the deuterium labeling allows for precise tracking in biological systems .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Losartan-d6 (hydrochloride) involves the incorporation of deuterium into the Losartan molecule. The key intermediates in the synthesis are 2-butyl-4-chloro-3H-imidazole-5-carbaldehyde and 2-cyano-4’-methyl biphenyl. The former is synthesized from valeronitrile and acetyl chloride, while the latter is obtained by coupling o-chlorobenzonitrile with p-methylphenylmagnesium chloride in tetrahydrofuran in the presence of manganese chloride and chlorotrimethylsilane .

Industrial Production Methods

Industrial production of Losartan-d6 (hydrochloride) follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving advanced techniques such as continuous flow synthesis and automated reaction monitoring .

Chemical Reactions Analysis

Types of Reactions

Losartan-d6 (hydrochloride) undergoes various chemical reactions, including:

    Oxidation: Conversion of hydroxyl groups to carbonyl groups.

    Reduction: Reduction of nitro groups to amines.

    Substitution: Halogenation and alkylation reactions.

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various derivatives of Losartan, which are used to study the structure-activity relationship and pharmacological properties of the compound .

Scientific Research Applications

Losartan-d6 (hydrochloride) is widely used in scientific research, including:

    Chemistry: Studying the reaction mechanisms and kinetics of Losartan.

    Biology: Investigating the metabolic pathways and bioavailability of Losartan.

    Medicine: Researching the therapeutic effects and side effects of Losartan in various diseases.

    Industry: Developing new formulations and delivery systems for Losartan

Mechanism of Action

Losartan-d6 (hydrochloride) exerts its effects by competitively inhibiting the binding of angiotensin II to the angiotensin II receptor type 1. This inhibition prevents the vasoconstrictive and aldosterone-secreting effects of angiotensin II, leading to vasodilation and reduced blood pressure. The molecular targets include the angiotensin II receptor type 1 and associated intracellular signaling pathways .

Comparison with Similar Compounds

Similar Compounds

    Valsartan: Another angiotensin II receptor antagonist with similar therapeutic effects.

    Irbesartan: Known for its longer half-life and higher potency.

    Candesartan: Notable for its prodrug form, which is activated in the body.

Uniqueness

Losartan-d6 (hydrochloride) is unique due to its deuterium labeling, which allows for precise tracking and analysis in pharmacokinetic studies. This feature makes it particularly valuable in research settings where accurate measurement of drug metabolism and distribution is crucial .

Properties

Molecular Formula

C22H24Cl2N6O

Molecular Weight

465.4 g/mol

IUPAC Name

[2-butyl-5-chloro-3-[dideuterio-[4-[2,3,4,5-tetradeuterio-6-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]imidazol-4-yl]methanol;hydrochloride

InChI

InChI=1S/C22H23ClN6O.ClH/c1-2-3-8-20-24-21(23)19(14-30)29(20)13-15-9-11-16(12-10-15)17-6-4-5-7-18(17)22-25-27-28-26-22;/h4-7,9-12,30H,2-3,8,13-14H2,1H3,(H,25,26,27,28);1H/i4D,5D,6D,7D,13D2;

InChI Key

YXKZHKIWSSTSPS-KHHCLRONSA-N

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1[2H])C2=CC=C(C=C2)C([2H])([2H])N3C(=NC(=C3CO)Cl)CCCC)C4=NNN=N4)[2H])[2H].Cl

Canonical SMILES

CCCCC1=NC(=C(N1CC2=CC=C(C=C2)C3=CC=CC=C3C4=NNN=N4)CO)Cl.Cl

Origin of Product

United States

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